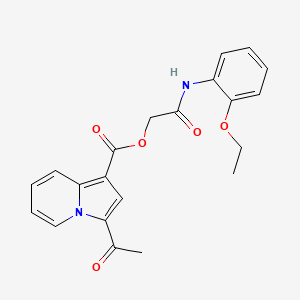

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C4H4ClNO3S2 and its molecular weight is 213.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Electrophilic Reagents : A study by Turov et al. (2014) demonstrated the use of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, a closely related compound, in chemical synthesis. It serves as an efficient electrophilic reagent capable of undergoing nucleophilic substitution reactions, which is vital in the regioselective synthesis of trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).

Reactions with Water, Alcohols, and Amines : Dushamov et al. (2020) explored the reactions of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides (similar to 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride) with water, alcohols, and amines. These reactions yielded sulfonic acids, esters, and amides, indicating the compound's versatility in organic synthesis (Dushamov, Takhirov, Kuryazov, & Mukhamedov, 2020).

Formation of Penam Derivatives : Shi et al. (2013) investigated the addition reactions of acid chlorides with various 1,3-thiazoles, leading to the formation of β-lactams and non-β-lactam adducts. These reactions are significant in the development of penam derivatives, a class of antibiotics (Shi, Linden, & Heimgartner, 2013).

Synthesis of Sulfonamides : Kornienko et al. (2014) used amidophenacylating reagents in the synthesis of new derivatives of 1,3-oxazole- and 1,3-thiazole-4-sulfonyl chlorides, further leading to the preparation of corresponding sulfonamides. These sulfonamides have potential applications in various chemical syntheses (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).

Anticancer Activity : Yılmaz et al. (2015) synthesized derivatives of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (related to the target compound) and evaluated their anticancer activities. One compound, in particular, showed significant proapoptotic activity against melanoma cell lines (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

作用機序

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The compound is a solid at room temperature and is recommended to be stored at 4°c . Its predicted melting point is 161.94°C, and its predicted boiling point is 391.54°C . These properties may influence its bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The action of 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 4°C . Furthermore, its solubility in different solvents may influence its efficacy .

生化学分析

Biochemical Properties

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

Thiazole derivatives have been shown to have a wide range of effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This allows them to undergo various chemical reactions, leading to a wide range of new compounds with diverse therapeutic potentials .

Temporal Effects in Laboratory Settings

The compound is a solid at room temperature and should be stored at 4° C . Its melting point is predicted to be 161.94° C, and its boiling point is predicted to be 391.54° C .

特性

IUPAC Name |

4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3S2/c1-2-3(11(5,8)9)10-4(7)6-2/h1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNWGTDCTNJIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)

![4-(Methylsulfanyl)-2-[(5-nitrofuran-2-yl)formamido]butanoic acid](/img/structure/B3002657.png)

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3002658.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3002659.png)

![[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B3002664.png)

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)